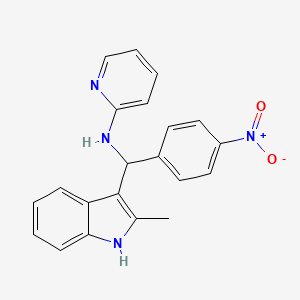

N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine

Description

N-((2-Methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine is a synthetic small molecule characterized by a central methylene group bridging three aromatic moieties:

- 2-Methylindole: A bicyclic heterocycle with a methyl substituent at position 2.

- 4-Nitrophenyl: A phenyl ring substituted with a nitro group at the para position, introducing strong electron-withdrawing effects.

The nitro group likely influences electronic properties, solubility, and metabolic stability compared to other substituents.

Properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-20(17-6-2-3-7-18(17)23-14)21(24-19-8-4-5-13-22-19)15-9-11-16(12-10-15)25(26)27/h2-13,21,23H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMFKURKNUGTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine exhibits cytotoxic effects against various cancer cell lines. Studies indicate that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives with comparable structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it exhibits significant efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of N-(4-nitrophenyl)-N'-(2-methylindolyl) derivatives on various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth and inducing apoptosis. The findings suggested that these compounds could serve as potential leads for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial efficacy, derivatives of similar structures were tested against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole and pyridine moieties can bind to specific sites, leading to biological responses. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and indole moiety. Below is a detailed analysis of key derivatives:

Substituent Effects on Physicochemical Properties

Key Observations :

- Nitro Group (Target Compound): Enhances polarity and may improve binding to targets requiring charge complementarity.

- Halogen Substituents (Cl, Br, F) : Improve lipophilicity and membrane permeability but vary in steric and electronic effects. Fluorine’s small size minimizes steric hindrance .

Antimicrobial Activity

- Thiadiazole derivatives with nitro groups (e.g., ) showed potent activity against E. coli, B. mycoides, and C. albicans, suggesting nitro substituents may enhance microbial target engagement .

- Halogenated analogs (e.g., 2-Cl in ) are often screening candidates for antimicrobial drug discovery due to balanced lipophilicity and target affinity .

Anticancer Activity

- Oxadiazole derivatives with nitro groups () demonstrated selective cytotoxicity against non-small lung cancer (HOP-92) and renal cancer cells, likely due to nitro-mediated redox cycling or DNA intercalation .

- Brominated analogs () are under investigation for kinase inhibition, leveraging bromine’s ability to form halogen bonds with ATP-binding pockets .

Challenges :

- Nitro groups may require careful handling due to explosivity risks during synthesis.

- Halogenated analogs often necessitate palladium-catalyzed cross-coupling for late-stage functionalization .

Biological Activity

N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol. The compound features an indole moiety, which is known for various biological activities, and a nitrophenyl group that may enhance its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing indole and pyridine derivatives exhibit significant anticancer activity against various human cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against lung cancer (A549), colon cancer (HT29), and other cancer types.

The anticancer effects of this compound may be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been observed to enhance apoptotic processes in cancer cells by modulating key proteins involved in cell survival pathways.

- Inhibition of Cell Proliferation : Studies indicate that it can inhibit cell cycle progression, leading to reduced proliferation rates in tumor cells.

- Targeting Specific Pathways : The compound may interact with various signaling pathways, including those involving NF-kB and MAPK, which are crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Indole Moiety | Essential for anticancer activity; enhances apoptosis |

| Nitrophenyl Group | Increases potency; may enhance interactions with target proteins |

| Pyridine Ring | Contributes to solubility and bioavailability |

Case Studies

- Study on Anticancer Activity : A study published in Nature investigated the effects of similar indole derivatives on lung cancer cells. The results showed that compounds with a pyridine ring exhibited higher cytotoxicity compared to those without it, confirming the importance of this structural feature .

- Mechanistic Insights : Research highlighted that the presence of the nitrophenyl group significantly enhances the compound's ability to induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

- Comparative Analysis : In a comparative study involving various indole derivatives, this compound was found to be one of the most potent compounds against a panel of cancer cell lines, demonstrating IC50 values lower than standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.